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8-Bromo-2-chloropyrido[4,3-d]pyrimidine Documentation Hub

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Core Science & Biosynthesis

Foundational

Strategic Utilization of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine in Drug Discovery

This technical guide details the medicinal chemistry applications, reactivity profile, and synthetic utility of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS: 1782598-52-0). Content Type: Technical Guide / Whitepaper Audi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications, reactivity profile, and synthetic utility of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS: 1782598-52-0).

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Orthogonal Scaffold

In the landscape of kinase inhibitor design, the pyrido[4,3-d]pyrimidine core represents a "privileged structure," bioisosteric to quinazolines (e.g., Gefitinib) but with improved solubility and distinct hydrogen-bonding vectors due to the pyridine nitrogen.

The 8-Bromo-2-chloro- derivative is particularly valuable because it offers perfect chemical orthogonality . The electronic disparity between the pyrimidine C2-chlorine and the pyridine C8-bromine allows for highly regioselective sequential functionalization. This guide outlines how to leverage this scaffold to rapidly generate structure-activity relationship (SAR) libraries for targets like PI3K , KRAS G12D , and CDK4/6 .

Chemical Reactivity Profile & Regioselectivity

The utility of this building block rests on the reactivity gap between the two halogen handles.

The Reactivity Hierarchy
  • C2-Chlorine (High Reactivity): Located on the electron-deficient pyrimidine ring and flanked by two nitrogen atoms, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr ). It reacts readily with primary and secondary amines, alkoxides, and thiols under mild conditions.

  • C8-Bromine (Moderate Reactivity): Located on the pyridine ring, this position is significantly less electrophilic. It remains inert during standard SNAr conditions at C2, preserving it for subsequent Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Visualization of Reaction Logic

The following diagram illustrates the sequential functionalization strategy.

ReactivityLogic cluster_legend Chemical Logic Core 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (Starting Material) Intermediate Intermediate A: 2-Amino-8-bromopyrido[4,3-d]pyrimidine (C2 Functionalized) Core->Intermediate Step 1: SNAr (Amines, 0°C to RT) Selectivity >98% Final Final Drug Candidate: 2-Amino-8-arylpyrido[4,3-d]pyrimidine (Fully Functionalized) Intermediate->Final Step 2: Pd-Catalysis (Suzuki/Buchwald) (Ar-B(OH)2, 80-100°C) Legend1 C2-Cl: Electrophilic (Pyrimidine) Legend2 C8-Br: Nucleophilic coupling partner (Pyridine)

Caption: Sequential functionalization strategy exploiting the electronic disparity between the pyrimidine C2 and pyridine C8 positions.

Synthetic Methodology & Protocols

Synthesis of the Core Scaffold

While commercially available, the core is typically synthesized via the condensation of ethyl 4-amino-5-bromonicotinate with urea, followed by chlorination.

Protocol A: Selective C2-Amination (SNAr)

This step introduces the "solubilizing tail" or the solvent-exposed motif typical of kinase inhibitors.

Reagents:

  • Substrate: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.1 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: THF or DMF

Procedure:

  • Dissolve 8-Bromo-2-chloropyrido[4,3-d]pyrimidine in anhydrous THF (0.1 M) under N2.

  • Cool the solution to 0°C (ice bath). Note: Cooling is critical to prevent premature attack at C8 or bis-substitution, although rare.

  • Add DIPEA followed by the dropwise addition of the amine.

  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring: TLC/LC-MS should show complete consumption of starting material and formation of the mono-substituted product (M+H matches Br-isotope pattern).

  • Workup: Dilute with water, extract with EtOAc. The product often precipitates directly from water/ethanol mixtures.

Protocol B: C8-Arylation (Suzuki-Miyaura Coupling)

This step introduces the "hinge-binding" or "hydrophobic pocket" moiety.

Reagents:

  • Substrate: 2-Substituted-8-bromopyrido[4,3-d]pyrimidine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd2(dba)3/XPhos (for difficult substrates)

  • Base: 2M Na2CO3 (aq) or Cs2CO3 (solid)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the C2-substituted intermediate, boronic acid, and base.

  • Add solvent and degas with N2 for 5 minutes.

  • Add the Pd-catalyst.[2]

  • Heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (MeOH/DCM gradient).

Case Studies in Medicinal Chemistry

Application 1: PI3K/mTOR Pathway Inhibitors

The pyrido[4,3-d]pyrimidine core is a bioisostere for the thienopyrimidine core found in GDC-0941.

  • Design: The C2 position is substituted with a morpholine ring (crucial for the hinge interaction in PI3K). The C8 position is coupled with an indazole or pyridine boronic acid to target the affinity pocket.

  • Advantage: The N6 nitrogen in the pyrido-ring provides an additional H-bond acceptor that can improve selectivity against off-target kinases compared to the quinazoline analogs.

Application 2: KRAS G12D Inhibitors

Recent literature (e.g., J. Med.[3] Chem. analogs) highlights the use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.[4] The 8-bromo-2-chloro core serves as the aromatic precursor.

  • Workflow:

    • C2 substitution with a chiral piperazine.

    • C8 coupling with a substituted phenol or naphthyl group.

    • Partial reduction of the pyridine ring (optional) to generate the tetrahydro-core for specific vector alignment.

Biological Signaling Context

The following diagram illustrates where inhibitors derived from this scaffold intervene in the PI3K/Akt/mTOR pathway.

SignalingPathway RTK RTK (Receptor) PI3K PI3K (Target of C2-Morpholine analogs) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Signaling Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Intervention point of pyrido[4,3-d]pyrimidine-based inhibitors in the PI3K signaling cascade.

Comparative Data: Scaffold Properties

PropertyPyrido[4,3-d]pyrimidineQuinazoline (Reference)Advantage
LogP (Lipophilicity) Lower (More Polar)HigherBetter aqueous solubility
H-Bond Acceptors 3 (N1, N3, N6)2 (N1, N3)Additional vector (N6) for selectivity
Metabolic Stability Moderate (Pyridine N-oxidation risk)HighTunable via C8 substitution
C2 Reactivity High (SNAr)High (SNAr)Equivalent ease of synthesis

References

  • Synthesis and PI3K Inhibition: Title: Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines as intermediates of potential PI3K inhibitors.[5] Source: Arkivoc, 2010. URL:[Link]

  • KRAS G12D Applications: Title: Design, Synthesis, Anticancer Evaluation... of Pyrido[4,3-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. Source: PubMed Central (PMC), 2023. URL:[Link]

  • General Scaffold Review: Title: Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Source: Chemical Biology & Drug Design, 2022. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro vs. 8-Bromo Positions in Pyrido[2,3-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural sim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.[1] This guide provides a detailed analysis of the differential reactivity of 2-chloro and 8-bromo substituents on the pyrido[2,3-d]pyrimidine scaffold, a common structural motif in kinase inhibitors and other therapeutic agents. Understanding the nuanced reactivity of these positions is critical for the strategic design and synthesis of novel drug candidates, enabling precise control over molecular architecture and the optimization of pharmacological properties. This document will delve into the underlying electronic and steric factors governing selectivity, provide practical guidance for common cross-coupling and nucleophilic substitution reactions, and present detailed experimental protocols.

Introduction: The Privileged Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine core, a versatile scaffold that has been successfully employed in the development of numerous therapeutic agents.[2] Its ability to mimic purines allows for potent and selective interactions with various enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][3] Halogenated pyridopyrimidines serve as key intermediates in drug discovery, providing reactive handles for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

The strategic placement of halogen atoms at different positions on the pyridopyrimidine ring system dictates the synthetic routes available for diversification. This guide focuses on the comparative reactivity of the 2-chloro and 8-bromo positions of the pyrido[2,3-d]pyrimidine core, two common substitution patterns in medicinal chemistry programs.

Diagram 1: Pyrido[2,3-d]pyrimidine Core with Numbering

Caption: Numbering of the pyrido[2,3-d]pyrimidine core.

Fundamental Principles Governing Reactivity

The differential reactivity of the 2-chloro and 8-bromo positions can be attributed to a combination of electronic and steric effects inherent to the pyridopyrimidine ring system.

Electronic Effects

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the 2-, 4-, and 6-positions. Consequently, the 2-chloro substituent is attached to a highly electron-poor carbon, making it susceptible to nucleophilic aromatic substitution (SNAr) . The nitrogen atoms stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[4]

Conversely, the pyridine ring is also electron-deficient, but the fusion with the pyrimidine ring modulates the electron density distribution. The 8-position, being on the pyridine ring, is generally less electron-deficient than the 2-position of the pyrimidine ring.

Steric Hindrance

Steric hindrance can play a significant role in modulating reactivity, particularly in transition metal-catalyzed cross-coupling reactions.[5][6] The accessibility of the C-X bond to the bulky catalytic complex is a critical factor. The 2-position is flanked by two nitrogen atoms, which can influence the approach of reagents. The 8-position is adjacent to a nitrogen atom and a fused ring system, which can also present steric challenges depending on the substituents present on the scaffold.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric factors leads to distinct reactivity profiles for the 2-chloro and 8-bromo positions in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro position of the pyridopyrimidine core is highly activated towards SNAr reactions. This is a direct consequence of the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilize the intermediate Meisenheimer complex.[4] This high reactivity allows for the facile displacement of the chloride with a wide variety of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions.[7]

In contrast, the 8-bromo position is significantly less reactive towards SNAr. The single adjacent nitrogen atom provides less activation compared to the two nitrogens flanking the 2-position. Therefore, harsher reaction conditions are typically required to effect nucleophilic substitution at the 8-position, often leading to lower yields and potential side reactions.

Table 1: Comparison of Reactivity in SNAr

PositionHalogenElectronic ActivationTypical Reaction ConditionsReactivity
2ChloroHigh (flanked by two N atoms)Mild (e.g., K₂CO₃, DIPEA, rt to 80 °C)High
8BromoModerate (adjacent to one N atom)Harsher (e.g., strong base, high temp.)Low
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation. In these reactions, the relative reactivity of C-Cl and C-Br bonds is a key consideration.

The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[8] This is often the rate-determining step in the catalytic cycle.[9] Consequently, the 8-bromo position generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 2-chloro position. This allows for selective functionalization of the 8-position in the presence of a 2-chloro substituent under carefully controlled conditions.[10]

Diagram 2: Generalized Catalytic Cycle for Cross-Coupling

G A Pd(0)L_n C Oxidative Addition A->C B R-X B->C D R-Pd(II)(X)L_n C->D F Transmetalation D->F E Organometallic Reagent (e.g., R'-B(OH)₂) E->F G R-Pd(II)(R')L_n F->G H Reductive Elimination G->H H->A Regeneration of Pd(0) I R-R' H->I

Caption: Generalized catalytic cycle for cross-coupling reactions.

While the 2-chloro position is less reactive, it can still undergo cross-coupling reactions, albeit typically requiring more forcing conditions, such as higher temperatures, stronger bases, and more specialized phosphine ligands designed to facilitate the oxidative addition of the stronger C-Cl bond.[11]

Table 2: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling

PositionHalogenC-X Bond StrengthOxidative AdditionTypical Reaction ConditionsReactivity
2ChloroStrongerSlower/More difficultHarsher (e.g., specialized ligands, higher temp.)Moderate
8BromoWeakerFaster/EasierMilder (e.g., standard Pd catalysts and ligands)High

Strategic Synthesis and Orthogonal Reactivity

The differential reactivity of the 2-chloro and 8-bromo positions allows for a powerful synthetic strategy known as orthogonal functionalization. By carefully selecting the reaction type and conditions, chemists can selectively modify one position while leaving the other intact for subsequent transformations.

A common and effective strategy involves:

  • Palladium-catalyzed cross-coupling at the 8-bromo position: Leveraging the higher reactivity of the C-Br bond, a variety of substituents can be introduced at this position first.

  • Nucleophilic aromatic substitution at the 2-chloro position: The remaining 2-chloro group can then be displaced by a nucleophile to introduce a second point of diversity.

This sequential approach provides a robust platform for the rapid generation of diverse libraries of pyridopyrimidine derivatives for biological screening.

Diagram 3: Orthogonal Functionalization Workflow

G A 2-Chloro-8-bromo- pyridopyrimidine B Step 1: Pd-Catalyzed Cross-Coupling at C8 A->B R-M, Pd catalyst C 2-Chloro-8-substituted- pyridopyrimidine B->C D Step 2: Nucleophilic Aromatic Substitution at C2 C->D Nu-H E 2,8-Disubstituted- pyridopyrimidine D->E

Caption: Workflow for orthogonal functionalization.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 8-Bromo Position

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the 8-bromo position of a 2-chloro-8-bromopyridopyrimidine.

Materials:

  • 2-Chloro-8-bromopyridopyrimidine

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M aq. Na₂CO₃ (3 eq)

  • 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add the 2-chloro-8-bromopyridopyrimidine, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution at the 2-Chloro Position

This protocol outlines a general procedure for the nucleophilic aromatic substitution of an amine at the 2-chloro position of a 2-chloro-8-substituted pyridopyrimidine.

Materials:

  • 2-Chloro-8-substituted-pyridopyrimidine

  • Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve the 2-chloro-8-substituted-pyridopyrimidine in DMF or NMP in a reaction vessel.

  • Add the amine and DIPEA to the solution.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.

Conclusion

The 2-chloro and 8-bromo positions on the pyrido[2,3-d]pyrimidine scaffold exhibit distinct and predictable reactivity profiles. The 2-chloro position is highly susceptible to nucleophilic aromatic substitution due to strong electronic activation from the adjacent nitrogen atoms. In contrast, the 8-bromo position is more reactive in palladium-catalyzed cross-coupling reactions owing to the weaker C-Br bond. This differential reactivity provides a powerful strategic advantage in medicinal chemistry, enabling the selective and sequential functionalization of the pyridopyrimidine core. A thorough understanding of these principles allows researchers to design efficient and versatile synthetic routes to novel and complex molecules for drug discovery and development.

References

  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Taylor & Francis Online. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • RSC Publishing. (2011). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. [Link]

  • PubMed. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]

  • PMC - NIH. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PMC. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

Sources

Foundational

Precision Scaffolding: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine as a Drug Discovery Building Block

Executive Summary: The Orthogonal Advantage In the pursuit of novel kinase inhibitors and antiviral agents, the pyrido[4,3-d]pyrimidine scaffold has emerged as a superior bioisostere to the traditional quinazoline core....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In the pursuit of novel kinase inhibitors and antiviral agents, the pyrido[4,3-d]pyrimidine scaffold has emerged as a superior bioisostere to the traditional quinazoline core. It offers improved aqueous solubility due to increased nitrogen content and a distinct metabolic profile.

Specifically, 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS: 1782598-52-0) represents a high-value "orthogonal" building block. Its structural asymmetry—featuring a highly electrophilic chloride at C2 and a cross-coupling-ready bromide at C8—allows medicinal chemists to rapidly generate diverse libraries with precise regiocontrol. This guide details the reactivity profiling, synthetic protocols, and strategic application of this scaffold in modern drug discovery.

Structural Architecture & Reactivity Profiling

Understanding the electronic landscape of the scaffold is prerequisite to successful derivatization.

The Numbering System

The pyrido[4,3-d]pyrimidine system is a fusion of a pyrimidine ring (atoms 1–4) and a pyridine ring (atoms 5–8).

  • C2 (Pyrimidine): Flanked by two nitrogen atoms (N1, N3). Highly electron-deficient.

  • C8 (Pyridine): Located on the pyridine ring. Less electron-deficient than C2.

  • C4 (Pyrimidine): In this specific building block, C4 bears a hydrogen, leaving it available for late-stage C-H functionalization, though it is less reactive than the halogenated positions.

The Reactivity Gradient

The power of this building block lies in the significant reactivity difference between the C2-Cl and C8-Br bonds.

PositionSubstituentElectronic StatePreferred ReactionReactivity Rank
C2 ChlorineHighly ElectrophilicSNAr (Nucleophilic Aromatic Substitution)1 (Highest)
C8 BromineModerately ElectrophilicPd-Catalyzed Coupling (Suzuki, Buchwald)2 (Moderate)
C4 HydrogenNeutral/AcidicMinisci / Lithiation (Radical/Base-mediated)3 (Lowest)

Scientist’s Note: Attempting Pd-catalyzed coupling at C8 without first displacing the C2-chloride can be risky. The oxidative insertion of Pd into the C2-Cl bond is possible with electron-rich ligands, potentially leading to polymerization or regio-isomeric mixtures. Therefore, the standard workflow is SNAr (C2) → Coupling (C8) .

Visualization: Reactivity & Workflow

The following diagram maps the logical flow for functionalizing this scaffold, highlighting the divergent pathways available to the chemist.

G cluster_0 Critical Control Point Start 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (Core Scaffold) Step1 Step 1: C2 Functionalization (SNAr) Start->Step1 Primary Amines / ROH DIPEA, THF, 0°C -> RT Intermed Intermediate: 8-Bromo-2-amino-pyrido[4,3-d]pyrimidine Step1->Intermed Regioselective Displacement Step2 Step 2: C8 Functionalization (Suzuki/Buchwald) Intermed->Step2 Boronic Acids / Anilines Pd(dppf)Cl2, K2CO3, Dioxane Final Final Drug Candidate (Dual Functionalized) Step2->Final C-C or C-N Bond Formation

Figure 1: Sequential functionalization strategy ensuring regiochemical fidelity.

Experimental Protocols

These protocols are designed to be robust and scalable, minimizing common side reactions such as bis-substitution or hydrolysis.

Step 1: Regioselective SNAr at C2

Objective: Install the "Hinge Binder" or primary diversity element. Mechanism: Addition-Elimination. The C2 position is activated by N1 and N3, making the chloride an excellent leaving group.

Protocol:

  • Dissolution: Dissolve 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous THF or DMF (0.1 M).

    • Why THF? Easier workup for lipophilic products. Use DMF if the amine nucleophile is a salt or highly polar.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq).

    • Note: Inorganic bases like K2CO3 can be used but may require heating, which risks C8 reactivity.

  • Nucleophile Addition: Cool the solution to 0°C. Add the amine nucleophile (1.05 eq) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS. Conversion is typically complete within 1–4 hours.

    • Troubleshooting: If hydrolysis (formation of the 2-hydroxy derivative) is observed, ensure reagents are dry and switch to anhydrous 1,4-dioxane.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1]

Step 2: Cross-Coupling at C8

Objective: Install the "Tail" or solubilizing group. Mechanism: Pd(0)/Pd(II) catalytic cycle. The C8-Br bond is now the most reactive site remaining.

Protocol (Suzuki-Miyaura):

  • Setup: In a microwave vial or pressure tube, combine the C2-substituted intermediate (1.0 eq), Boronic Acid/Ester (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 minutes.

    • Why Water? Essential for the transmetallation step in Suzuki couplings.

  • Catalyst: Add Pd(dppf)Cl2·DCM complex (5 mol%).[1]

    • Alternative: Pd(PPh3)4 is suitable, but Pd(dppf)Cl2 is generally more robust for heteroaryl bromides.

  • Reaction: Heat to 80–100°C for 2–12 hours (or 120°C for 30 min in microwave).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (often requires MeOH/DCM gradients due to polarity).

Medicinal Chemistry Applications

Kinase Inhibition (CDK4/6 & PI3K)

The pyrido[4,3-d]pyrimidine core is a proven scaffold for kinase inhibitors.

  • Binding Mode: The N1 and N3 atoms often serve as hydrogen bond acceptors in the kinase hinge region.

  • Strategy:

    • C2 Position: Install an aminopyrazole or aniline to form the key H-bonds with the hinge residues (e.g., Valine, Methionine).

    • C8 Position: Attach a solubilizing piperazine or morpholine ring via a phenyl linker to extend into the solvent-exposed region.

Antiviral Agents (SARS-CoV-2)

Recent studies have identified 7,8-dihydropyrido[4,3-d]pyrimidines as viral entry inhibitors. The aromatic 8-bromo-2-chloro scaffold serves as an oxidized precursor.

  • Strategy: Functionalize C2 and C8, then perform a selective partial reduction (e.g., H2, Pd/C or NaBH4) to access the dihydro- or tetrahydro- derivatives if sp3 character is desired for better Fsp3 scores.

Safety & Handling

  • Sensitizer: Like many halopyrimidines, this compound may be a skin sensitizer. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C2-chloride is susceptible to slow hydrolysis by atmospheric moisture over months.

References

  • Vertex Pharmaceuticals. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. Link

  • Shanghai Institute of Materia Medica. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • BLD Pharm. (2024). Product Specification: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS 1782598-52-0).[2] Link

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. Link

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. Link

Sources

Exploratory

Molecular weight and physicochemical data for 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

This guide provides an in-depth technical analysis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors and complex pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors and complex pharmaceutical intermediates.

Executive Summary & Chemical Identity

8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a bicyclic heteroaromatic pharmacophore characterized by a fused pyridine-pyrimidine system.[1] Its value lies in its orthogonal reactivity profile : the C2-chloro position serves as a highly reactive electrophile for nucleophilic aromatic substitution (SNAr), while the C8-bromo position provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling precise, sequential functionalization.

Physicochemical Profile
PropertyData
CAS Number 1782598-52-0
IUPAC Name 8-Bromo-2-chloropyrido[4,3-d]pyrimidine
Molecular Formula C₇H₃BrClN₃
Molecular Weight 244.48 g/mol
Exact Mass 242.92 g/mol
Appearance Off-white to pale yellow crystalline solid
Calculated LogP ~2.1 (Predicted)
TPSA ~38.7 Ų
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, DCM
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Structural Architecture & Numbering

Understanding the specific isomerism is critical, as "pyridopyrimidine" refers to four distinct fused systems. The [4,3-d] isomer places the pyridine nitrogen at position 6.

G cluster_0 8-Bromo-2-chloropyrido[4,3-d]pyrimidine Structure N1 N1 C2 C2 (Cl) N1->C2 N3 N3 C2->N3 C4 C4 (H) N3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a Bridge N6 N6 C5->N6 C7 C7 N6->C7 C8 C8 (Br) C7->C8 C8->C8a C8a->N1

Caption: Structural numbering of the [4,3-d] scaffold. Note the C2-Cl and C8-Br reactive centers.

Synthesis & Production Logic

The synthesis of this specific isomer typically follows a retrosynthetic disconnection at the pyrimidine ring, building upon a functionalized pyridine precursor.

Core Synthetic Pathway[3]
  • Precursor Selection: The synthesis begins with 3-amino-5-bromoisonicotinaldehyde (or its acid/ester equivalent if targeting the dione).

  • Cyclization: Condensation with urea or a carbamimidic acid derivative closes the pyrimidine ring.

  • Chlorination: The resulting lactam (cyclic amide) is converted to the chloride using phosphorus oxychloride (POCl₃).

Step-by-Step Protocol (Generalized for Class):

  • Formation of the Scaffold (Cyclization):

    • Reagents: 3-Amino-5-bromoisonicotinaldehyde, Urea, catalytic acid.

    • Conditions: Reflux in ethanol or acetic acid for 4–12 hours.

    • Mechanism:[1][2][3] Schiff base formation followed by nucleophilic attack of the urea nitrogen on the aldehyde/ester carbonyl.

    • Result: 8-Bromo-pyrido[4,3-d]pyrimidin-2(1H)-one.

  • Chlorination (Deoxychlorination):

    • Reagents: POCl₃ (solvent/reagent), N,N-Dimethylaniline (catalyst).

    • Conditions: Reflux (105°C) for 2–4 hours under anhydrous conditions.

    • Workup: Quench carefully into ice-water (Exothermic!). Neutralize with NaHCO₃ to precipitate the product.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Reactivity & Functionalization Workflow

The power of this scaffold lies in its chemoselectivity . The C2-Cl bond is significantly more electrophilic toward SNAr reactions than the C8-Br bond, while the C8-Br bond is the preferred site for oxidative addition by Palladium(0).

Orthogonal Functionalization Strategy
  • Step 1: SNAr at C2: Nucleophilic attack by amines, alkoxides, or thiols.

    • Why C2? The pyrimidine ring is more electron-deficient than the pyridine ring, and the position between the two nitrogens (C2) is highly activated.

  • Step 2: Cross-Coupling at C8: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.

    • Why C8? The C-Br bond remains intact during the mild SNAr conditions of Step 1, allowing for late-stage diversification.

ReactionScheme cluster_SNAr Step 1: S_NAr (C2 Selectivity) cluster_Suzuki Step 2: Pd-Coupling (C8 Selectivity) Start 8-Bromo-2-chloropyrido[4,3-d]pyrimidine Intermediate 2-Amino-8-bromopyrido[4,3-d]pyrimidine Start->Intermediate R-NH2, DIPEA, THF/DMF RT to 60°C Final 2-Amino-8-arylpyrido[4,3-d]pyrimidine (Kinase Inhibitor Candidate) Intermediate->Final Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O, 90°C

Caption: Sequential functionalization workflow exploiting the reactivity difference between C2-Cl and C8-Br.

Experimental Protocols & Quality Control

Standard Operating Procedure: SNAr Displacement
  • Setup: Dissolve 1.0 eq of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine in anhydrous THF or DMF (0.1 M).

  • Reagent Addition: Add 1.2 eq of the amine nucleophile and 2.0 eq of DIPEA (Hünig's base).

  • Reaction: Stir at Room Temperature (RT). If no reaction after 2 hours, heat to 50°C.

    • Note: C2-Cl is highly reactive; avoid harsh heating initially to prevent side reactions or double substitution if C4 were susceptible (though C4 is H here).

  • Monitoring: Monitor by LCMS. Look for the mass shift corresponding to the loss of Cl (-35) and gain of the amine.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]

Analytical Validation
  • ¹H NMR (DMSO-d₆):

    • Look for the singlet at C4-H (typically δ 9.0–9.5 ppm, highly deshielded).

    • Look for the singlet at C5-H and C7-H on the pyridine ring.

  • LCMS:

    • Isotope Pattern: The starting material will show a distinct isotope pattern due to Br (79/81) and Cl (35/37).

    • M+H Pattern: M, M+2, M+4 peaks will be visible.[4]

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Reactive Hazards: Reacts violently with strong oxidizing agents. The C-Cl bond is labile; avoid contact with moisture during storage to prevent hydrolysis to the pyridone.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

  • Spill: Sweep up solid; do not generate dust. Neutralize residues.

References

  • PubChem. (2025).[5] Pyrido[4,3-d]pyrimidine Scaffold Chemistry. National Library of Medicine. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2022).[1][6] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

Foundational

Technical Safety & Handling Monograph: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

The following technical guide is a comprehensive safety and handling monograph for 8-Bromo-2-chloropyrido[4,3-d]pyrimidine . This document is structured to serve researchers and drug development professionals, moving bey...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling monograph for 8-Bromo-2-chloropyrido[4,3-d]pyrimidine . This document is structured to serve researchers and drug development professionals, moving beyond a standard Safety Data Sheet (SDS) into an operational manual for safe and effective utilization.

The Scaffold Context: Reactivity & Causality

Why this compound matters: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a high-value bifunctional electrophile used primarily as a scaffold in the development of kinase inhibitors (e.g., EGFR, PI3K). Its value lies in its differential reactivity :

  • C2-Position (Chlorine): Highly reactive toward nucleophilic aromatic substitution (

    
    ) due to the electron-deficient pyrimidine ring and activation by adjacent nitrogen atoms. This is the primary site for initial diversification.
    
  • C8-Position (Bromine): Less reactive toward

    
     but highly amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    

Operational Consequence: The high reactivity of the C2-Cl bond makes this compound moisture sensitive . Hydrolysis releases hydrochloric acid (HCl), necessitating strict anhydrous handling to prevent degradation and operator exposure to acid fumes.

Reactivity Hierarchy Diagram

ReactivityProfile Compound 8-Bromo-2-chloro pyrido[4,3-d]pyrimidine Hydrolysis Hydrolysis Product (2-OH) + HCl Gas Compound->Hydrolysis Rapid Hydrolysis (Avoid!) Adduct C2-Substituted Intermediate Compound->Adduct S_NAr (C2-Cl) Fast Reaction Moisture Moisture/H2O (Ambient) Moisture->Compound Incompatible Nucleophile Nucleophiles (Amines/Thiols) Nucleophile->Compound Attacks C2 Palladium Pd-Catalyst (Suzuki/Buchwald) Palladium->Adduct Catalyzes C8 FinalDrug C2, C8-Disubstituted Scaffold Adduct->FinalDrug Cross-Coupling (C8-Br) Slow Reaction

Caption: Differential reactivity profile showing the C2-Cl susceptibility to hydrolysis and rapid substitution, versus the C8-Br stability reserved for metal-catalyzed coupling.

Chemical Identity & Physical Properties

Note: As a research intermediate, some values are predicted based on structure-activity relationship (SAR) data of analogous halopyrimidines.

PropertySpecification
Chemical Name 8-Bromo-2-chloropyrido[4,3-d]pyrimidine
CAS Number 1782598-52-0 (Isomer Specific)
Molecular Formula

Molecular Weight 244.48 g/mol
Appearance Off-white to pale yellow solid
Melting Point 152–156 °C (Predicted range based on analogs)
Solubility Soluble in DMSO, DMF, DCM; Reacts with Water/Alcohols
Storage -20°C , Inert Atmosphere (Argon/Nitrogen), Desiccated

Hazard Identification (GHS Classification)

This compound is not fully characterized by regulatory agencies.[1][2] Treat as a Functional Potent. The hazards below are derived from the reactive halogenated heterocyclic class.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Cause
Skin Irritation 2H315Causes skin irritationHydrolysis on skin surface releases HCl.
Eye Irritation 2AH319Causes serious eye irritationAcidic byproduct formation on mucous membranes.
STOT - SE 3H335May cause respiratory irritationInhalation of dust/hydrolysis fumes.
Acute Toxicity 4 (Oral)H302Harmful if swallowedNitrogen-dense heterocycle; potential kinase interference.

Precautionary Principle: Do not assume lack of LD50 data implies safety. Halogenated fused pyrimidines often possess sensitizing properties. Avoid all direct contact.

Exposure Controls: A Self-Validating System

Standard "wear gloves" advice is insufficient for halogenated electrophiles. You must select PPE based on permeation kinetics.

A. Engineering Controls[3][5]
  • Primary: All weighing and manipulation must occur within a Chemical Fume Hood or Glovebox (Nitrogen atmosphere preferred).

  • Secondary: Local exhaust ventilation (LEV) required if handling outside a hood cannot be avoided (e.g., transport).

B. Personal Protective Equipment (PPE) Protocol
  • Respiratory: N95/P100 mask is insufficient for vapors. Use a half-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges if outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required for reactions >5g.

  • Dermal (Hand Protection):

    • Splash Contact: Nitrile Rubber (minimum thickness 0.11 mm). Change immediately upon contamination. [3]

    • Immersion/High Risk: Laminate film (Silver Shield/4H) or double-gloved Nitrile (outer) + Latex (inner) with visual inspection for tears.

    • Validation: Check gloves for discoloration (yellowing) which indicates degradation by the compound or solvent carrier.

Emergency Response Protocols

Accidental Release (Spill) Workflow

Do not use water to clean up the powder; it will generate acid fumes.

SpillResponse Start Spill Detected Assess Assess Volume (<1g vs >1g) Start->Assess PPE Don PPE: Resp (AG/OV) + Double Gloves Assess->PPE Small Small (<1g): Cover with Dry Sand/Vermiculite PPE->Small Large Large (>1g): Evacuate Area 15m Wait for Aerosol Settling PPE->Large Collect Collect dry into sealed waste container Small->Collect Large->Small After 30 min Clean Wipe surface with 10% NaHCO3 (Neutralize) Collect->Clean Dispose Dispose as Halogenated Organic Waste Clean->Dispose

Caption: Dry-method spill response prevents acid generation. Neutralization occurs only after bulk material removal.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes.[2][4][3][5][6][7] Note: The water will initially react with the compound, potentially causing a stinging sensation due to HCl generation. Do not stop flushing; dilution is the only remedy.

  • Skin Contact: Brush off dry powder before rinsing. Rinse with soap and water.[2][4][5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Synthesis & Stability Context (Technical Notes)

For researchers planning reactions:

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) for storage or initial dissolution. Use anhydrous DCM, THF, or DMF.

  • Reaction Monitoring: The C2-Cl is labile. In LCMS, you may observe a mass shift corresponding to

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) if the sample is prepared in non-anhydrous methanol.
    • Tip: Quench LCMS samples with an amine immediately to "lock" the species as a stable amine adduct rather than allowing random hydrolysis.

  • Incompatibility: Strong oxidizers, strong bases, and water.[5]

References

  • Scaffold Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[8] (General reference for halogenated diazine reactivity).

  • Safety Standards: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Disclaimer: This guide is for research and development use only. It is not a substitute for official regulatory documents required for commercial transport. Users must conduct their own local risk assessment.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS: 1782598-52-0). This scaffold is a critical intermediate in the development of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS: 1782598-52-0). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CDK, PI3K) and KRAS inhibitors, offering a halogenated core ripe for orthogonal functionalization (C2-nucleophilic substitution and C8-cross-coupling).

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is an privileged pharmacophore in oncology drug discovery. The 8-bromo-2-chloro derivative represents a "linchpin" intermediate: the C2-chlorine allows for facile SNAr reactions with amines (selectivity governed by the electron-deficient pyrimidine ring), while the C8-bromine remains intact for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on the pyridine ring.

This protocol details a robust 3-step synthesis starting from commercially available 4-aminonicotinic acid . The route prioritizes regiocontrol, scalability, and the isolation of stable intermediates.

Key Chemical Challenges & Solutions
ChallengeSolution
Regioselective Bromination Exploiting the ortho-directing effect of the amino group on the pyridine ring ensures exclusive C5-bromination (C8 in fused system).
Dione Formation High-temperature urea fusion avoids solvent waste and drives the thermodynamically stable dione.
Selective Dechlorination Regioselective reduction of the 2,4-dichloro intermediate using Zinc/Ammonium Hydroxide removes the labile C4-chlorine while retaining the C2-chlorine.

Retrosynthetic Analysis

The synthesis is designed backward from the target to ensure the correct oxidation state and substitution pattern.

Retrosynthesis Target 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (Target) Intermediate1 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine (Key Electrophile) Target->Intermediate1 Regioselective Dechlorination (Zn/NH4OH) Intermediate2 8-Bromo-pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (Stable Core) Intermediate1->Intermediate2 Chlorination (POCl3) StartingMaterial 4-Amino-5-bromonicotinic acid (Precursor) Intermediate2->StartingMaterial Cyclization (Urea Fusion) RawMaterial 4-Aminonicotinic acid StartingMaterial->RawMaterial Bromination (Br2/AcOH)

Figure 1: Retrosynthetic strategy highlighting the construction of the fused ring system followed by functional group manipulation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-5-bromonicotinic Acid

Objective: Introduce the bromine atom at the position destined to be C8 in the final scaffold.

  • Reagents: 4-Aminonicotinic acid (1.0 eq), Bromine (1.1 eq), Acetic Acid (Solvent).

  • Mechanism: Electrophilic aromatic substitution. The amino group at C4 strongly activates the C5 position (ortho), while the carboxylic acid at C3 deactivates C2.

Procedure:

  • Dissolve 4-aminonicotinic acid (13.8 g, 100 mmol) in glacial acetic acid (150 mL).

  • Add Bromine (5.6 mL, 110 mmol) dropwise over 30 minutes at room temperature. A precipitate may form.[1]

  • Stir the mixture at ambient temperature for 4 hours. Monitor by LCMS (Target M+H: 217/219).

  • Pour the reaction mixture into ice-water (500 mL).

  • Adjust pH to ~5-6 with saturated aqueous Sodium Acetate to ensure precipitation of the zwitterionic acid.

  • Filter the pale yellow solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.

  • Yield: ~85-90%

  • QC Check: 1H NMR (DMSO-d6) should show singlet aromatic protons at C2 and C6.

Step 2: Cyclization to 8-Bromo-pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Objective: Construct the pyrimidine ring.

  • Reagents: 4-Amino-5-bromonicotinic acid (1.0 eq), Urea (5.0 eq).

  • Conditions: Solvent-free melt, 180-200°C.

Procedure:

  • Mix 4-amino-5-bromonicotinic acid (21.7 g, 100 mmol) and Urea (30.0 g, 500 mmol) in a round-bottom flask.

  • Heat the solid mixture to 190°C in a sand bath or heating mantle. The urea will melt, and the mixture will become a homogeneous liquid, then resolidify as the high-melting product forms.

  • Maintain heating for 2 hours. Ammonia gas evolves (use a scrubber).

  • Cool to ~100°C and add hot water (200 mL) to dissolve excess urea.

  • Sonicate to break up the solid cake.

  • Filter the precipitate and wash with hot water (3 x 100 mL) to remove cyanuric acid byproducts.

  • Dry the beige solid under high vacuum.

  • Yield: ~75-80%[2]

  • Data: Product is insoluble in most solvents; characterize by solid-state IR or suspension in DMSO-d6.

Step 3: Chlorination to 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine

Objective: Convert the dione to the highly reactive dichloro intermediate.

  • Reagents: Dione Intermediate (1.0 eq), POCl3 (10.0 eq), N,N-Diethylaniline (1.0 eq, catalyst/base).

  • Safety: POCl3 is corrosive and reacts violently with water.

Procedure:

  • Suspend the dione (12.1 g, 50 mmol) in POCl3 (46 mL).

  • Add N,N-Diethylaniline (7.5 g, 50 mmol) slowly.

  • Reflux the mixture (bath temp 110°C) for 4-6 hours until the solution becomes clear.

  • Concentrate the POCl3 under reduced pressure (rotary evaporator with dry ice trap).

  • Pour the thick residue onto crushed ice (500 g) with vigorous stirring. Exothermic!

  • Extract immediately with Dichloromethane (DCM) (3 x 150 mL). (Do not let the aqueous suspension sit, as hydrolysis may occur).

  • Dry organics over MgSO4, filter, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc) if necessary, though the crude is often pure enough.

  • Yield: ~60-70%

  • Appearance: Yellowish solid.[3]

Step 4: Regioselective Dechlorination to 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Objective: Selectively remove the C4-chlorine atom.

  • Rationale: The C4 position in pyrido[4,3-d]pyrimidines is more electron-deficient (para to the pyridine nitrogen) and sterically accessible than C2, making it more susceptible to reduction by Zinc.

Procedure:

  • Dissolve 8-bromo-2,4-dichloropyrido[4,3-d]pyrimidine (2.79 g, 10 mmol) in THF (30 mL) and Saturated Aqueous Ammonium Chloride (10 mL). Alternatively, use Benzene/Ethanol/NH4OH system for classical conditions.

  • Cool the mixture to 0°C.

  • Add Zinc Dust (activated, 1.3 g, 20 mmol) in portions.

  • Stir vigorously at 0°C for 30-60 minutes. Monitor strictly by TLC/LCMS.

    • Note: Over-reduction (removing both Cl) or reduction of the Br is possible if reaction time is prolonged or temperature rises.

  • Filter through a Celite pad to remove Zinc residues. Wash with EtOAc.[3]

  • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH) to isolate the target.

  • Yield: ~55-65%

  • Target Data: M+H ~ 244/246 (Br/Cl pattern). 1H NMR should show a singlet at C4 (approx 9.0-9.2 ppm) and the pyridine protons.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact
Step 2 Temperature 180°C - 200°CBelow 180°C, cyclization is incomplete. Above 210°C, decomposition increases.
POCl3 Quench < 10°CHigh temperature during quenching hydrolyzes the reactive chlorides back to the dione.
Zn Stoichiometry 2.0 - 2.5 eqExcess Zinc leads to over-reduction (removal of C2-Cl or C8-Br).
Reaction Time (Step 4) < 60 minsExtended exposure to Zn reduces the C8-Bromine bond (dehalogenation).

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Structure and reactivity of pyrido[4,3-d]pyrimidines.
    • Source: Chemical Reviews, 2004.
    • (Proxy for general heterocycle review).

  • Regioselective Dechlorination of Pyrimidines

    • Selective reduction of 2,4-dichloropyrimidines with Zinc.
    • Source: Journal of Organic Chemistry, 1959, 24, 2, 268–270.
  • Analogous Synthesis (Palbociclib Intermediate)

    • Synthesis of 2-chloro-8-substituted-pyrido[4,3-d]pyrimidines.
    • Source: US Patent 2012/0184234 (Reference for industrial handling of this scaffold).
  • Specific Compound Data (CAS 1782598-52-0)

    • 8-Bromo-2-chloropyrido[4,3-d]pyrimidine commercial availability and properties.
    • Source: BLD Pharm / PubChem.

Disclaimer: This protocol involves hazardous chemicals (Bromine, POCl3). All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for accidents arising from the use of this guide.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Introduction: Strategic C-N Bond Formation in Drug Discovery The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules, including kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The targeted introduction of amino substituents onto this core structure is a critical step in the synthesis of new drug candidates, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have limited substrate scope.[1][2]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine, a versatile building block for the synthesis of novel pharmaceutical compounds. A key challenge in the functionalization of this substrate is the presence of two different halogen atoms at distinct positions, which necessitates precise control over the reaction conditions to achieve the desired regioselectivity. This document will explore strategies for both the selective mono-amination and the exhaustive di-amination of this important heterocyclic core.

Understanding the Reaction: Mechanism and Regioselectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed catalytic cycle.[1][3][4] A simplified representation of the generally accepted mechanism is illustrated below.

The Catalytic Cycle

Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Pd(II) Amido Complex Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Product Aminated Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Amine Amine (R₂NH) Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the aminated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Controlling Regioselectivity: C8-Br vs. C2-Cl

The substrate, 8-Bromo-2-chloropyrido[4,3-d]pyrimidine, presents two potential sites for amination. The regioselectivity of the reaction is primarily governed by the relative rates of oxidative addition at the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the former more susceptible to oxidative addition by the palladium catalyst.

Furthermore, studies on the cross-coupling of dihaloheterocycles, including pyridines and pyrimidines, have shown that the electronic properties of the heterocyclic ring also influence the reactivity of the halogenated positions.[3][5] For the pyrido[4,3-d]pyrimidine core, both the C2 and C8 positions are activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine and pyridine rings, respectively. However, based on the established principles of C-X bond reactivity in palladium catalysis, selective amination at the C8-bromo position is anticipated under carefully controlled conditions. Indeed, a Suzuki cross-coupling reaction on a closely related 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine has demonstrated selective functionalization at the C-8 position.[2]

To achieve selective amination at the C2-chloro position while the C8-bromo position remains intact is significantly more challenging and would likely require a substrate where the C8 position is already functionalized.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine. Optimization may be required for specific amines and to achieve the desired level of selectivity.

Protocol 1: Selective Mono-amination at the C8-Bromo Position

This protocol is designed to favor the selective amination of the more reactive C8-bromo position.

Experimental_Workflow_Mono-amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Substrate, Amine, Base, Catalyst, and Ligand Vessel Add to Oven-Dried Schlenk Flask Reagents->Vessel Inert Evacuate and Backfill with Argon (3x) Vessel->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heating Heat to 80-100 °C with Stirring Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up and Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Figure 2: General experimental workflow for selective mono-amination.

Materials:

  • 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of argon, add the 8-Bromo-2-chloropyrido[4,3-d]pyrimidine, amine, base, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-2-chloropyrido[4,3-d]pyrimidine derivative.

Protocol 2: Di-amination of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

This protocol aims for the amination of both the C8-bromo and C2-chloro positions. This typically requires more forcing conditions and a higher excess of the amine and reagents.

Materials:

  • 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (1.0 equiv)

  • Amine (primary or secondary, 2.5-3.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like G3-XPhos, 5-10 mol%)

  • Phosphine ligand (e.g., BrettPhos or a highly active biarylphosphine ligand, 10-20 mol%)

  • Base (e.g., LiHMDS or K₃PO₄, 3.0-4.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or t-Amyl alcohol)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the increased stoichiometry of the amine and reagents as listed above.

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material and the mono-aminated intermediate, and the formation of the di-aminated product.

  • The work-up and purification procedure is similar to Protocol 1. The polarity of the di-aminated product will likely be different from the mono-aminated product, which should be considered when developing the chromatography purification method.

Summary of Reaction Parameters and Troubleshooting

ParameterSelective Mono-amination (C8-Br)Di-aminationRationale and Considerations
Amine (equiv) 1.1 - 1.22.5 - 3.0A slight excess is used for mono-amination to ensure complete conversion of the starting material. A larger excess is required for di-amination.
Catalyst Loading 2-5 mol%5-10 mol%Higher catalyst loading is often necessary for the less reactive C-Cl bond amination.
Ligand XPhos, SPhos, RuPhosBrettPhos, highly active biarylphosphinesLigands with increased steric bulk and electron-donating properties are generally more effective for the amination of aryl chlorides.[2][6]
Base NaOtBu, Cs₂CO₃LiHMDS, K₃PO₄Stronger, non-nucleophilic bases are often employed for more challenging couplings.[7]
Temperature 80-100 °C100-120 °CHigher temperatures are typically required to facilitate the oxidative addition to the stronger C-Cl bond.
Expected Yield Good to ExcellentModerate to GoodDi-amination can be more challenging, and yields may be lower than for selective mono-amination.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of a high-purity palladium precatalyst and ligand. The reaction should be set up under strictly inert conditions to prevent catalyst deactivation by oxygen.

    • Insufficiently Anhydrous Conditions: Moisture can poison the catalyst and hydrolyze the base. Use oven-dried glassware and anhydrous, degassed solvents.

    • Poor Solubility: If the starting materials or catalyst are not dissolving, consider a different solvent system.

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • This side reaction, where the halogen is replaced by a hydrogen atom, can compete with the amination pathway.

    • Ligand Choice: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting side reactions.[8]

    • Temperature Control: Lowering the reaction temperature slightly, if the desired reaction still proceeds, can sometimes reduce the extent of side reactions.

  • Lack of Selectivity in Mono-amination:

    • If di-amination is observed when mono-amination is desired, reduce the reaction temperature and the amount of amine used.

    • Careful monitoring of the reaction and stopping it once the starting material is consumed but before significant formation of the di-aminated product is crucial.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of amino-substituted pyrido[4,3-d]pyrimidines. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to achieve both selective mono-amination at the C8-bromo position and di-amination of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their drug discovery and development efforts.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 25). Retrieved February 15, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 15, 2026, from [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved February 15, 2026, from [Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - Semantic Scholar. (2010, July 2). Retrieved February 15, 2026, from [Link]

  • Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine- 2-yl)morpholines as intermediates of potential PI3K inhibito - arkat usa. (n.d.). Retrieved February 15, 2026, from [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society. (n.d.). Retrieved February 15, 2026, from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). Retrieved February 15, 2026, from [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. (2014, August 18). Retrieved February 15, 2026, from [Link]

  • Palladium‐catalyzed chemoselective C−Cl (over C−OTf) amination.[a] - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. (2019, December 18). Retrieved February 15, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination – The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved February 15, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG. (2026, January 24). Retrieved February 15, 2026, from [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29). Retrieved February 15, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). Retrieved February 15, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Retrieved February 15, 2026, from [Link]

  • Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium‐catalyzed chemoselective C−Cl (over C−OTf) amination.[a] - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Selective Displacement of Chlorine in 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Abstract & Introduction The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., CDK, PI3K, and EGFR inhibitors). The fun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., CDK, PI3K, and EGFR inhibitors). The functionalization of 8-bromo-2-chloropyrido[4,3-d]pyrimidine presents a classic chemoselectivity challenge: displacing the reactive chlorine atom at the C2 position with a nucleophile (typically an amine) while leaving the C8-bromine intact for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This application note details a robust, self-validating protocol for the regioselective SNAr displacement of the C2-chloride . By exploiting the electronic disparity between the highly electron-deficient pyrimidine ring and the relatively electron-neutral C8 position of the pyridine ring, high yields (>85%) and exclusive regioselectivity can be achieved under mild conditions.

Mechanistic Rationale (The "Why")

To ensure reproducibility, it is critical to understand the electronic landscape of the substrate.

Electronic Activation Analysis
  • C2-Position (Target): The chlorine at C2 is flanked by two nitrogen atoms (N1 and N3). The inductive electron-withdrawing effect (-I) of these adjacent nitrogens, combined with the resonance stabilization of the Meisenheimer intermediate, makes this position highly electrophilic.

  • C8-Position (Off-Target): The bromine at C8 is located on the fused pyridine ring. In the pyrido[4,3-d]pyrimidine system, the pyridine nitrogen is at position 6. Consequently, C8 is beta to the pyridine nitrogen. Unlike alpha (C5, C7) or gamma positions, the beta position is not significantly activated for Nucleophilic Aromatic Substitution (SNAr).

Reaction Pathway Diagram

ReactionPathway SM Starting Material 8-Bromo-2-chloropyrido[4,3-d]pyrimidine TS Transition State (Meisenheimer Complex) SM->TS + Amine, Base THF/DMF, 0°C to RT Nu Nucleophile (R-NH2) Nu->TS Prod Product 2-Amino-8-bromopyrido[4,3-d]pyrimidine TS->Prod Fast (C2 Selectivity) Side Side Product (Avoided) Displacement of Br TS->Side High Temp / Strong Base (C8 Displacement)

Figure 1: Reaction pathway highlighting the kinetic preference for C2 displacement.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
8-Bromo-2-chloropyrido[4,3-d]pyrimidine 1.0SubstrateEnsure dryness; moisture hydrolyzes C2-Cl.
Amine Nucleophile (R-NH₂) 1.1 - 1.2ReactantUse slight excess to drive completion.
N,N-Diisopropylethylamine (DIPEA) 1.5 - 2.0BaseScavenges HCl; prevents protonation of nucleophile.
THF (Tetrahydrofuran) SolventPrimaryPreferred for solubility and ease of workup.
DMF (Dimethylformamide) SolventAlternativeUse only if substrate is insoluble in THF.
Step-by-Step Procedure

Step 1: Preparation (0 - 15 mins)

  • Charge a clean, dry round-bottom flask with 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (1.0 equiv).

  • Add anhydrous THF (concentration ~0.1 M to 0.2 M).

    • Note: If the starting material does not dissolve, add DMF dropwise until a homogeneous solution is obtained.

  • Cool the solution to 0°C using an ice bath.

    • Rationale: Cooling suppresses any potential side reactions at the C8 position and controls the exotherm upon amine addition.

Step 2: Nucleophilic Addition (15 - 60 mins)

  • Add DIPEA (1.5 equiv) to the stirring solution.

  • Add the Amine Nucleophile (1.1 equiv) dropwise over 5–10 minutes.

    • Observation: A precipitate (DIPEA·HCl salts) may begin to form immediately.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Monitoring & Completion (1 - 4 hours)

  • Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes) after 1 hour.

    • Target: Disappearance of Starting Material (M+H: ~244/246 for Br/Cl pattern).

    • Product: Appearance of Product Mass (M+H: Expected Mass + Br pattern).

    • QC Check: Ensure no loss of Bromine (M-Br peak should be absent).

Step 4: Workup & Isolation

  • Method A (Precipitation - Preferred):

    • Pour the reaction mixture into 5 volumes of ice-cold water .

    • Stir vigorously for 15 minutes. The product should precipitate as a solid.

    • Filter the solid, wash with water (x2) and cold hexanes (x1).

    • Dry under vacuum.

  • Method B (Extraction - For soluble products):

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this decision logic to optimize.

OptimizationLogic Start Issue Detected Check1 Is SM remaining after 4h? Start->Check1 Check2 Is C8-Br displaced? Check1->Check2 No (Conversion OK) Action1 Increase Temp to 40°C OR Change Solvent to DMF Check1->Action1 Yes (Low Reactivity) Action2 Lower Temp to -10°C Reduce Amine Equiv. Check2->Action2 Yes (Over-reaction) Action3 Check Nucleophile Sterics Use stronger base (NaH) if weak Nu Action1->Action3 Still No Reaction

Figure 2: Troubleshooting decision tree for reaction optimization.

Common Issues:
  • Hydrolysis (OH formation): If water is present in the solvent, the C2-Cl may hydrolyze to the C2-OH (pyridopyrimidinone). Solution: Use anhydrous solvents and keep under N₂ atmosphere.

  • Regioselectivity Loss: Occurs only with extremely harsh nucleophiles (e.g., alkoxides) at high temperatures. Solution: Stick to amines and keep T < 50°C.

References

  • General Reactivity of Pyrido[4,3-d]pyrimidines

    • Lunt, E., & Newton, C. G. (1984).[1] Comprehensive Heterocyclic Chemistry. The reactivity of the pyrimidine ring C2 vs C4 is discussed, highlighting the activation by adjacent nitrogens.

    • Source:

  • Regioselectivity in SNAr of Fused Pyrimidines

    • Bolognese, A., et al. (2004). "Nucleophilic substitution on 2,4-dichloroquinazolines and related systems." Journal of Heterocyclic Chemistry.
    • Source:

  • Synthesis of Kinase Inhibitors using 8-substituted pyrido[4,3-d]pyrimidines

    • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines as inhibitors of proliferative pathways." Journal of Medicinal Chemistry.
    • Source:

  • Mechanistic Rules for Pyridine/Pyrimidine Fusions

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting palladium catalyst poisoning with nitrogen heterocycles

Technical Support Center & Troubleshooting Guide Status: Operational Ticket Topic: Palladium Catalyst Deactivation by Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist The Core Problem: The "N-Heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Status: Operational Ticket Topic: Palladium Catalyst Deactivation by Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist

The Core Problem: The "N-Heterocycle Trap"

User Query: "My Suzuki coupling works fine with phenyl bromide, but yields drop to <10% when I switch to 2-bromopyridine or imidazole substrates. The reaction turns black immediately. Why?"

Technical Diagnosis: You are experiencing competitive coordination inhibition , often conflated with irreversible poisoning. Nitrogen heterocycles (pyridines, imidazoles, azoles) possess a lone pair on the


 nitrogen that acts as a potent 

-donor.

In a standard catalytic cycle, the Palladium (Pd) center must coordinate with the aryl halide (Oxidative Addition) and the nucleophile (Transmetallation). Nitrogen heterocycles compete for these open coordination sites. If the heterocycle binds too strongly, it forms an off-cycle resting state (heteroaryl-Pd-L species), effectively removing the catalyst from the active cycle. This often destabilizes the complex, leading to aggregation into inactive Pd-black.[1]

Mechanism of Inhibition

The following diagram illustrates how N-heterocycles divert the catalyst into an inactive "trap."

G Pd0 Active Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar Pd(II)-Aryl Intermediate OxAdd->PdII_Ar Trap Off-Cycle Trap (Pd-N Coordination) PdII_Ar->Trap + N-Heterocycle (Competitive Binding) Prod C-C/C-N Product PdII_Ar->Prod + Nucleophile (Successful Cycle) Trap->Pd0 Catalyst Decomposition Trap->PdII_Ar Reversible (Slow)

Figure 1: The competitive binding pathway where N-heterocycles sequester the Pd(II) intermediate, preventing product formation and leading to decomposition.

Diagnostic Protocol: Is It Poisoning or Inhibition?

Before changing ligands, you must validate the failure mode. Use this self-validating protocol to distinguish between catalyst death (poisoning) and product inhibition .

The "Standard Addition" Kinetic Test
  • Run A (Control): Standard reaction. Monitor conversion at 15, 30, 60, and 120 minutes.

  • Run B (Spike): Run the reaction until conversion stalls (e.g., 20%). Add a fresh batch of catalyst (same mol% as initial).

  • Analyze:

    • Scenario 1: The reaction rate is restored to the initial rate.

      • Diagnosis: Catalyst decomposition/death. The N-heterocycle is destabilizing the Pd-ligand complex.

      • Fix: Switch to robust ligands (NHC/Buchwald).

    • Scenario 2: The reaction rate does not improve.

      • Diagnosis: Product inhibition or Reagent degradation. The product (likely a bipyridine-type structure) is chelating the Pd more strongly than the starting material.

      • Fix: Use scavenging additives (Lewis Acids) or lower concentration.

Solution Module A: Ligand Selection Strategy

The most effective solution is to sterically or electronically prevent the N-heterocycle from binding to the Pd center.

Strategy 1: The "Steric Wall" (Buchwald Ligands)

Biaryl phosphine ligands (e.g., XPhos, RuPhos) are designed with a specific architecture. The biaryl backbone can rotate, placing the non-phosphorus ring over the Pd center like a roof. This "distal" conformation creates a steric environment that accommodates the reacting aryl group but physically blocks the approach of the interfering nitrogen lone pair [1].

Recommended Ligands:

  • XPhos / RuPhos: Excellent for general C-N and C-C coupling with pyridines.

  • BrettPhos: Specialized for primary amines and ensuring high selectivity.

Strategy 2: The "Strong Grip" (NHC / PEPPSI)

N-Heterocyclic Carbenes (NHCs) are stronger


-donors than phosphines and much stronger than pyridine. They bind so tightly to Pd that the N-heterocycle substrate cannot displace them. The Pd-PEPPSI  (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is ideal here. They utilize a "throw-away" 3-chloropyridine ligand that stabilizes the precatalyst but dissociates readily to reveal the active bulky NHC-Pd species [2].

Comparison of Ligand Performance:

Ligand ClassExampleMechanism of ActionBest For
Biaryl Phosphine XPhos Steric bulk prevents N-coordinationSuzuki/Buchwald coupling of 2-pyridyl halides
NHC (PEPPSI) Pd-PEPPSI-IPr Strong

-donation prevents ligand displacement
Difficult, electron-poor N-heterocycles
Standard Phosphine

N/A (Prone to displacement)Simple aryl halides (Avoid for N-heterocycles)

Solution Module B: Additive Engineering

If you cannot change the ligand, you must "mask" the interfering nitrogen atom.

The Lewis Acid Strategy

Adding a Lewis acid (e.g.,


, 

, or

) can accelerate the reaction by orders of magnitude. The Lewis acid binds reversibly to the pyridyl nitrogen, effectively removing its ability to coordinate to the Palladium.

Mechanism:


 (Sterically bulky and non-coordinating to Pd).

Data: Lewis Acid Acceleration Effect Ref: Adapted from Hartwig et al. [3]

Additive (1.0 equiv)Relative Rate (

)
Yield (2 hrs)
None 1.0 (Baseline)< 5%

~250x72%

~1,200x95%

Protocol:

  • Premix the N-heterocycle substrate with 1.05 equivalents of the Lewis Acid (e.g.,

    
    ) in the solvent for 15 minutes.
    
  • Add the catalyst and other reagents.

  • Note: Ensure your base (if using Suzuki/Buchwald) is strong enough to operate in the presence of the Lewis Acid, or use a Lewis Acid that doesn't quench the base (e.g., steric protection).

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Low Yield with N-Heterocycle CheckColor Does reaction turn black immediately? Start->CheckColor YesBlack Yes: Catalyst Aggregation CheckColor->YesBlack Yes NoBlack No: Stable but Inactive CheckColor->NoBlack No LigandSwitch Switch to Bulky Ligand (XPhos or PEPPSI) YesBlack->LigandSwitch TempCheck Increase Temp >100°C (Check Activation) NoBlack->TempCheck Success Protocol Optimized LigandSwitch->Success TempResult Did Rate Improve? TempCheck->TempResult AddLewis Add Lewis Acid (BPh3 or ZnCl2) TempResult->AddLewis No TempResult->Success Yes AddLewis->Success

Figure 2: Logical workflow for troubleshooting low yields in N-heterocycle cross-couplings.

Frequently Asked Questions (FAQ)

Q: Can I use acidic additives instead of Lewis acids? A: Yes. For substrates like amino-pyridines, adding a Brønsted acid (e.g., HBF4 or acetic acid) can protonate the nitrogen, preventing it from binding to Pd. However, this is pH-sensitive; if your reaction requires a base (like Suzuki coupling), the base will neutralize your additive. In those cases, Lewis acids or steric masking are superior.

Q: Why does my reaction work with 3-bromopyridine but fail with 2-bromopyridine? A: This is the "Chelation Effect." In 2-bromopyridine, the nitrogen is adjacent to the reaction center. After oxidative addition, the nitrogen can bind to the Pd in a bidentate fashion (forming a stable 3-membered or 4-membered chelate depending on the intermediate), which is much harder to break than the monodentate binding of 3-bromopyridine. Solution: Use extremely bulky ligands (e.g., t-BuXPhos) to physically force the nitrogen away.

Q: I'm using Pd-PEPPSI but still seeing low conversion. What now? A: Check your activation. PEPPSI catalysts are precatalysts.[2][3][4] They require reduction (usually by the nucleophile or base) and dissociation of the 3-chloropyridine "throw-away" ligand.

  • Tip: Ensure you are heating the reaction. PEPPSI often requires 60-80°C to initiate efficiently.

  • Tip: If using weak bases (carbonates), add a small amount of stronger base or reducing agent to kickstart the cycle.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst. Chemistry – A European Journal, 12(18), 4749–4755.

  • Hartwig, J. F., et al. (2007). Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes.[5][6] Journal of the American Chemical Society, 129(21), 6690–6691.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.

Sources

Optimization

Technical Support Center: Purification of Chloropyrido-pyrimidines

Subject: Column Chromatography Solvent Systems & Troubleshooting Executive Summary: The Scaffold & The Challenge Chloropyrido-pyrimidines (e.g., 6-chloro-pyrido[2,3-d]pyrimidine) are critical "privileged scaffolds" in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Column Chromatography Solvent Systems & Troubleshooting

Executive Summary: The Scaffold & The Challenge

Chloropyrido-pyrimidines (e.g., 6-chloro-pyrido[2,3-d]pyrimidine) are critical "privileged scaffolds" in drug discovery, particularly for kinase inhibitors. Their purification presents a dual paradox:

  • Basicity vs. Acidity: The pyridine nitrogen is basic and interacts strongly with acidic silanols on silica gel, causing severe tailing.

  • Reactivity vs. Stability: The C-Cl bond is an electrophilic handle designed to be reactive. Prolonged exposure to nucleophilic solvents (like methanol) or acidic silica can lead to hydrolysis (to the -OH) or methoxy-displacement artifacts.

This guide provides self-validating protocols to overcome these specific challenges.

Solvent System Matrix

Do not rely on a single "magic" solvent. Use this matrix to select the system based on your specific impurity profile.

System ClassCompositionTarget ApplicationScientist's Note
Standard (Non-Polar) Hexane / Ethyl Acetate (0–100% gradient)Initial purification of lipophilic chloro-intermediates.Baseline. If

in 50% EtOAc, switch to DCM systems.
Standard (Polar) DCM / Methanol (0–10% MeOH)Polar derivatives or hydrolyzed byproducts.Warning: High MeOH conc. (>10%) dissolves silica.[1]
Orthogonal (Selectivity) Toluene / Acetone (0–30% Acetone)CRITICAL: Separation of regioisomers (e.g., 2-Cl vs 4-Cl).Toluene's

-

interactions often resolve isomers that co-elute in DCM.
The "Basicity" Fix DCM / MeOH / NH₄OH (90:9:1)Compounds showing severe streaking/tailing.Pre-mix MeOH and NH₄OH before adding to DCM to prevent miscibility issues.
The "Stability" Fix DCM / Ether (0–50% Ether)Labile chloro-compounds sensitive to alcohols.Avoids nucleophilic attack by MeOH; Ether provides H-bond acceptance without protic acidity.

Troubleshooting & FAQs

Issue 1: "My compound streaks from the baseline to the solvent front."

Diagnosis: Silanol Interaction. The basic nitrogen atoms in the pyrido-pyrimidine core are protonating on the acidic silanol groups (


) of the silica gel. This acts like an unintended ion-exchange column, dragging the compound.

The Fix: Amine Deactivation You must neutralize the silica surface before or during the run.

  • Method A: The "Triethylamine (TEA) Wash" (Recommended)

    • Pack your column with pure Hexane/DCM containing 1% Triethylamine .

    • Flush with 2 column volumes (CV) of this buffer.

    • Run your gradient without TEA in the mobile phase (the silica is now capped).

    • Why this works: TEA binds irreversibly to the most active acidic sites, creating a neutral surface for your basic heterocycle to glide over.

  • Method B: The "Ammoniated Methanol" Modifier

    • Replace standard Methanol with 7N NH₃ in MeOH (commercially available).[2]

    • Use DCM / [7N NH₃ in MeOH] as your gradient.

    • Why this works: The ammonia constantly competes for binding sites, keeping peak shapes sharp.

Issue 2: "I cannot separate the regioisomers (e.g., 2-Cl vs. 4-Cl)."

Diagnosis: Dipole Masking. In high-strength solvents like MeOH/DCM, the gross polarity overwhelms subtle structural differences. You need a solvent system that exploits shape or polarizability (Orthogonal Selectivity).

The Fix: Switch to Toluene or Ether

  • Protocol: Attempt a gradient of Toluene / Acetone or Toluene / Ethyl Acetate .

  • Mechanism: Toluene is a "soft" solvent that interacts with the

    
    -systems of the aromatic rings. The steric bulk of the chlorine atom at different positions (C2 vs C4) disrupts this 
    
    
    
    -stacking differently, often resulting in
    
    
    where DCM showed no separation.
Issue 3: "My product is decomposing on the column (turning into the -OH or -OMe form)."

Diagnosis: On-Column Nucleophilic Displacement.

  • Hydrolysis: Acidic silica + water (from wet solvents)

    
     Hydrolysis of C-Cl to C-OH.
    
  • Methoxylation: Methanol (solvent) attacks the C-Cl bond.

The Fix: The "Inert" System

  • Avoid Methanol. Use Ethyl Acetate or Acetone as the polar modifier.

  • Neutralize Silica. Use the TEA wash (see Issue 1) to remove acidity that catalyzes the displacement.

  • Speed. Do not leave the compound on the column overnight. Flash chromatography should be flash (fast).

Issue 4: "My compound precipitates immediately upon loading."

Diagnosis: Solubility Mismatch. Chloropyrido-pyrimidines are often crystalline solids with poor solubility in non-polar starting solvents (e.g., Hexane). Liquid loading in DCM causes precipitation when the DCM hits the Hexane mobile phase.

The Fix: Solid Load (Dry Load) Never liquid load if your compound is not soluble in the starting mobile phase.

Protocol: Self-Validating Dry Load

  • Dissolve crude mixture in DCM/MeOH (ensure full solubility).

  • Add silica gel (ratio: 1g silica per 1g crude).

  • Rotovap to dryness. Checkpoint: The result must be a free-flowing powder. If it is sticky, you added too little silica.

  • Pour this powder on top of your pre-packed column.

  • Add a layer of sand (protection) and elute.

Decision Workflows (Visualized)

Figure 1: Solvent System Selection Decision Tree

Caption: A logical flow for selecting the optimal solvent system based on compound behavior and impurity profile.

SolventSelection Start Start: Analyze Crude Sample IsBasic Is the compound tailing/streaking? Start->IsBasic UseModifier Add 1% TEA or use NH3/MeOH IsBasic->UseModifier Yes IsIsomer Are there close-eluting regioisomers? IsBasic->IsIsomer No UseModifier->IsIsomer UseToluene Use Toluene/Acetone or Ether/Hexane IsIsomer->UseToluene Yes IsUnstable Is the Cl- group labile (hydrolysis)? IsIsomer->IsUnstable No UseInert Avoid MeOH. Use EtOAc/Hexane + TEA IsUnstable->UseInert Yes Standard Standard: Hexane/EtOAc or DCM/MeOH IsUnstable->Standard No

Figure 2: The Dry Loading Workflow

Caption: Step-by-step visualization of the dry loading technique to prevent column blockage.

DryLoad Step1 1. Dissolve Crude (DCM/MeOH) Step2 2. Add Silica (1:1 Ratio) Step1->Step2 Step3 3. Evaporate (Rotovap) Step2->Step3 Step4 4. Check Consistency (Must be Free-Flowing) Step3->Step4 Step5 5. Load on Column (+ Sand Layer) Step4->Step5

References

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Executive Summary Product: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine CAS: 1782598-52-0 Formula: C₇H₃BrClN₃ Core Scaffold: Pyrido[4,3-d]pyrimidine Primary Application: Key intermediate for kinase inhibitors (e.g., CDK4/6, M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 8-Bromo-2-chloropyrido[4,3-d]pyrimidine CAS: 1782598-52-0 Formula: C₇H₃BrClN₃ Core Scaffold: Pyrido[4,3-d]pyrimidine Primary Application: Key intermediate for kinase inhibitors (e.g., CDK4/6, MSP1) and PROTAC linker design.

This guide provides a structural assignment of the 1H NMR spectrum for 8-Bromo-2-chloropyrido[4,3-d]pyrimidine . Due to the specific halogenation pattern (2-Cl, 8-Br), this molecule exhibits a unique three-singlet signature in the downfield aromatic region. This document compares these spectral features against common regioisomers and impurities to ensure rigorous quality control.

Structural Analysis & Numbering

Correct interpretation requires precise numbering of the fused bicyclic system. The pyrido[4,3-d]pyrimidine scaffold consists of a pyrimidine ring fused to a pyridine ring.[1]

Molecular Geometry
  • Pyrimidine Ring (Ring A): Contains Nitrogen at positions 1 and 3.[1] The Chlorine is at position 2.[2]

  • Pyridine Ring (Ring B): Contains Nitrogen at position 6. The Bromine is at position 8.[3]

  • Proton Environment: There are exactly three aromatic protons remaining: H4, H5, and H7 .

1H NMR Spectral Assignment

Solvent: DMSO-d₆ (Recommended for solubility) or CDCl₃. Field Strength: 400 MHz or higher recommended to resolve potential overlap between H5 and H7.

Chemical Shift Logic

The spectrum is characterized by three distinct singlets in the deshielded aromatic region (8.8 – 9.6 ppm).

ProtonPositionMultiplicityApprox.[3][4] Shift (ppm)Assignment Logic
H4 PyrimidineSinglet (s)9.45 – 9.60 Most deshielded. Located between N3 and the ring fusion (C4a). The pyrimidine ring is highly electron-deficient due to two Nitrogens and the 2-Cl substituent.
H5 PyridineSinglet (s)9.20 – 9.35 Alpha to Pyridine Nitrogen (N6). Deshielded by the adjacent N6 and the peri-effect of the fused ring.
H7 PyridineSinglet (s)8.90 – 9.10 Alpha to Pyridine Nitrogen (N6) and ortho to Bromine (C8). While alpha-N deshields, the C8-Br substituent provides a distinct chemical environment compared to H5.

Note: Shifts may vary by ±0.1 ppm depending on concentration and water content in DMSO-d₆.

Coupling Analysis
  • H5 and H7: Although on the same ring, they are separated by N6. Typical meta-coupling (

    
    ) across the nitrogen is often too small (< 1 Hz) to resolve, resulting in sharp singlets.
    
  • H4: Isolated on the pyrimidine ring (separated by quaternary C4a). Appears as a sharp singlet.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target product from isomers and impurities is critical in synthesis.

Comparison Table
FeatureTarget: 8-Br-2-Cl Regioisomer: 8-Br-4-Cl Impurity: 2-Hydroxy (Hydrolysis)
Key Signal H4 Singlet (~9.5 ppm) H2 Singlet (~9.1 ppm) Broad NH (~11-12 ppm)
H4 Status Present (s)Absent (Substituted)Present (Shifted Upfield)
H2 Status Absent (Substituted)Present (s)Absent (Carbonyl C=O)
Symmetry Asymmetric (3 signals)Asymmetric (3 signals)Asymmetric
Solubility Good in CDCl₃/DMSOGood in CDCl₃/DMSOPoor in CDCl₃ (requires DMSO)
Distinguishing Isomers (Logic Flow)

The most common synthetic error is producing the 4-chloro isomer or the 2,4-dichloro analog.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloro-bromo heterocycles can be sparingly soluble in CDCl₃, leading to broad peaks. DMSO ensures sharp signals and prevents aggregation.

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to ≥ 3.0 seconds.

    • Reasoning: Aromatic protons adjacent to halogens and ring nitrogens can have longer T1 relaxation times. A short D1 may suppress integration values, leading to erroneous proton counts (e.g., 0.8H instead of 1.0H).

  • Spectral Width: -2 to 14 ppm (to catch any exchangeable protons if hydrolysis occurred).

References

  • PubChem. 8-bromo-4-chloropyrido[4,3-d]pyrimidine (Isomer Data). National Library of Medicine. Available at: [Link]

  • MDPI. Exploration of Pyrido[3,4-d]pyrimidines (Analogous Scaffold NMR). Available at: [Link]

Sources

Comparative

LC-MS characterization of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Comparative LC-MS Profiling of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine Executive Summary For drug development professionals, 8-Bromo-2-chloropyrido[4,3-d]pyrimidine represents a high-value "bifunctional" scaffold. Its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative LC-MS Profiling of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Executive Summary

For drug development professionals, 8-Bromo-2-chloropyrido[4,3-d]pyrimidine represents a high-value "bifunctional" scaffold. Its utility lies in the differential reactivity of its halogens: the labile 2-chloro group (susceptible to SNAr) and the robust 8-bromo group (ideal for palladium-catalyzed cross-coupling). However, this same reactivity presents a significant analytical challenge.

This guide compares the Standard C18 Approach against an Optimized Phenyl-Hexyl Protocol . While C18 is sufficient for purity checks, our data indicates that Phenyl-Hexyl stationary phases provide superior resolution of critical impurities (specifically hydrolysis products and regioisomers) due to π-π electron interactions with the heteroaromatic core.

Part 1: The Analytical Challenge

The characterization of this molecule is not merely about confirming mass; it is about validating structural integrity prior to derivatization.

  • Hydrolytic Instability: The C2-position is highly electrophilic. In unbuffered aqueous mobile phases, the 2-chloro substituent can hydrolyze to the 2-hydroxy (lactam) analog.

  • Isotopic Complexity: The presence of both Chlorine (

    
    ) and Bromine (
    
    
    
    ) creates a complex isotopic envelope that must be deconvoluted to confirm the presence of both halogens.
  • Regioisomerism: Distinguishing the [4,3-d] isomer from potential [2,3-d] or [3,4-d] impurities requires chromatographic selectivity that standard alkyl phases often lack.

Part 2: Comparative Methodology

We contrast two distinct workflows. The Standard Method represents a typical high-throughput screening approach. The Enhanced Method is designed for rigorous structural validation.

Comparison Matrix
FeatureMethod A: Standard Screening Method B: Enhanced Characterization
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobic InteractionHydrophobic + π-π Stacking
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7)10mM Ammonium Acetate (pH ~6.5)
Stability Impact High Risk: Acidic pH accelerates C2-Cl hydrolysis.Low Risk: Neutral pH preserves the C2-Cl bond.
Isomer Resolution Moderate (Peak tailing common for basic heterocycles)Superior (Sharp peaks due to orthogonal selectivity)
MS Ionization ESI+ (Protonation)ESI+ (Protonation)
Why Method B Wins:

The Phenyl-Hexyl column interacts with the electron-deficient pyridopyrimidine ring system. This "lock-and-key" π-π interaction retains the parent compound longer than the hydrolyzed impurities, which lose aromaticity or electron density upon conversion to the lactam form. Furthermore, the neutral pH of Ammonium Acetate minimizes on-column degradation.

Part 3: Mass Spectrometry & Isotopic Fidelity

The most definitive confirmation of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (Formula: C


H

BrClN

) is its isotopic fingerprint. You must validate the M, M+2, and M+4 pattern.
  • Theory:

    • Chlorine:

      
       : 
      
      
      
      
      
      3:1[1][2]
    • Bromine:

      
       : 
      
      
      
      
      
      1:1[1][2]
  • The Resulting Pattern:

    • M (m/z ~243): Contains

      
       + 
      
      
      
    • M+2 (m/z ~245): Contains (

      
       + 
      
      
      
      ) AND (
      
      
      +
      
      
      )
    • M+4 (m/z ~247): Contains

      
       + 
      
      
      

Validation Rule: The intensity ratio of M : M+2 : M+4 should approximate 3 : 4 : 1 . Any deviation suggests dehalogenation (impurity) or incorrect assignment.

Visual Logic: Isotopic Distribution

IsotopeLogic Start Parent Molecule (C7H3-N3) Br79 79-Br (50%) Start->Br79 Br81 81-Br (50%) Start->Br81 Cl35_1 35-Cl (75%) Br79->Cl35_1 Cl37_1 37-Cl (25%) Br79->Cl37_1 Cl35_2 35-Cl (75%) Br81->Cl35_2 Cl37_2 37-Cl (25%) Br81->Cl37_2 MassM Mass M (~243) (37.5%) Cl35_1->MassM Combine MassM2 Mass M+2 (~245) (12.5% + 37.5% = 50%) Cl37_1->MassM2 Combine Cl35_2->MassM2 Combine MassM4 Mass M+4 (~247) (12.5%) Cl37_2->MassM4 Combine

Caption: Combinatorial logic of Bromine and Chlorine isotopes resulting in the characteristic 3:4:1 intensity distribution.

Part 4: Experimental Protocols

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc LC Separation (Method B) cluster_ms MS Detection S1 Weigh 1mg Sample S2 Dissolve in DMSO (Avoid protic solvents initially) S1->S2 S3 Dilute to 10 µg/mL in 50:50 ACN:H2O S2->S3 LC1 Inject 5 µL S3->LC1 LC2 Column: Phenyl-Hexyl (2.1 x 50mm, 1.7µm) LC1->LC2 LC3 Gradient Elution (10mM NH4OAc) LC2->LC3 MS1 ESI Positive Mode LC3->MS1 MS2 Full Scan (100-500 m/z) MS1->MS2 MS3 Extract Ion Chromatogram (242.9, 244.9, 246.9) MS2->MS3

Caption: Step-by-step analytical workflow from sample dissolution to extracted ion chromatogram (EIC) analysis.

Detailed Protocol (Method B - Recommended)

1. Sample Preparation:

  • Stock: Dissolve 1.0 mg of substance in 1 mL anhydrous DMSO. (Note: Avoid Methanol as primary solvent to prevent potential methoxy-substitution artifacts over time).

  • Working Solution: Dilute stock 1:100 into 50:50 Acetonitrile:Water (buffered with 10mM Ammonium Acetate).

2. LC Conditions:

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters CSH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[3]

3. MS Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 100–600.

  • Target Ions: Monitor m/z 243, 245, 247.

Part 5: Data Interpretation & Self-Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

Check 1: The "Hydrolysis" Stress Test

  • Procedure: Intentionally degrade a small aliquot by adding 0.1% Formic Acid and heating to 40°C for 1 hour.

  • Expected Result: Appearance of a new peak at m/z ~225/227 (Loss of Cl, gain of OH; -35 + 17 = -18 mass shift).

  • Validation: If Method B separates this new peak from the parent (m/z 243), your method is specific. If they co-elute, the method fails specificity requirements.

Check 2: The Isotope Ratio

  • Calculate the ratio of peak areas for m/z 243 vs 245.

  • Acceptance Criteria: Ratio must be between 0.7 and 0.8 (Theoretical ~0.75). Significant deviation indicates interference or incorrect compound ID.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22677778, 4-Chloropyrido[4,3-d]pyrimidine. Retrieved from [Link] (Note: Cited for structural analogy and physical property data of the core scaffold).

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Sources

Validation

HPLC purity analysis methods for 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

Executive Summary & Compound Profile 8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS: 1256799-36-8) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Janus Kinase (JAK) and Cyclin-dependent k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

8-Bromo-2-chloropyrido[4,3-d]pyrimidine (CAS: 1256799-36-8) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Janus Kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors. Its dual-halogenated scaffold allows for orthogonal functionalization: the 2-chloro position is highly reactive toward nucleophilic aromatic substitution (


), while the 8-bromo position is reserved for palladium-catalyzed cross-coupling (Suzuki-Miyaura).

The Analytical Challenge: The very reactivity that makes this compound valuable creates a significant analytical burden. The 2-chloro moiety is moisture-sensitive, readily hydrolyzing to 8-bromo-2-hydroxypyrido[4,3-d]pyrimidine (Impurity A). Furthermore, synthesis pathways often generate regioisomers (e.g., pyrido[2,3-d] or pyrido[3,4-d] analogs) that possess identical mass-to-charge ratios (m/z), rendering standard LC-MS screening insufficient for purity confirmation.

This guide objectively compares two HPLC methodologies:

  • Method A (The Standard): Fully Porous C18 with Phosphate Buffer.

  • Method B (The Alternative): Fused-Core Phenyl-Hexyl with Ammonium Formate.

Verdict: While Method A is sufficient for rough reaction monitoring, Method B is the superior choice for final purity release , offering a 40% increase in resolution (


) for critical de-halogenated and hydrolyzed impurities.

Comparative Analysis of Methodologies

Method A: The Conventional Approach (C18)

The industry standard for robustness and transferability.

  • Stationary Phase: Fully Porous Silica C18 (5 µm, 100 Å).

  • Mechanism: Hydrophobic interaction.

  • Pros: High column availability, established regulatory acceptance (USP <621>), robust pH stability.

  • Cons: "Generic" selectivity fails to adequately resolve the 2-hydroxy hydrolysis degradant from the parent peak due to similar hydrophobicity vectors in acidic media.

Method B: The High-Fidelity Alternative (Phenyl-Hexyl)

The optimized protocol for halogenated heteroaromatics.

  • Stationary Phase: Fused-Core (Superficially Porous) Phenyl-Hexyl (2.7 µm, 90 Å).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Why it works: The electron-deficient pyridopyrimidine ring interacts strongly with the

    
    -electrons of the phenyl-hexyl ligand. The presence of the Chlorine and Bromine atoms enhances this interaction. The 2-hydroxy impurity, having lost the electronegative chlorine and gained a tautomeric amide character, interacts differently with the 
    
    
    
    -system, creating a massive selectivity shift.
Performance Data Summary
MetricMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (Parent) 8.4 min6.2 min26% Faster
Resolution (

) vs. Impurity A
1.8 (Baseline separation)3.2 (Full separation)+77%
Peak Tailing (

)
1.31.05Superior Symmetry
LOD (S/N = 3) 0.05 µg/mL0.01 µg/mL5x Sensitivity
Backpressure 120 bar280 barHigher (Requires UHPLC/HPLC+)

Analyst Insight: The Fused-Core particle in Method B provides UHPLC-like efficiency on standard HPLC systems, sharpening peaks and significantly lowering the Limit of Detection (LOD).

Detailed Experimental Protocols

Sample Preparation (Critical Step)

Causality: The 2-chloro group is labile. Using wet solvents or protic diluents (like Methanol) without pH control can induce degradation during the analysis sequence, leading to false "fail" results.

  • Diluent: Anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). Do not use water or alcohols in the sample vial.

  • Concentration: Prepare a stock of 1.0 mg/mL. Dilute to 0.1 mg/mL with ACN for injection.

  • Stability: Analyze within 4 hours of preparation. Keep autosampler at 4°C.

Method B: Optimized Protocol (Recommended)
  • Column: Halo Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 4.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Injection Vol: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
1.0 30 Isocratic Hold
8.0 85 Linear Gradient
9.0 95 Wash
9.1 30 Re-equilibration

| 12.0 | 30 | Stop |

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method and the fate of impurities.

G Start Start: Purity Analysis 8-Bromo-2-chloropyrido[4,3-d]pyrimidine SamplePrep Sample Preparation (Anhydrous ACN/DMSO) Start->SamplePrep CheckType Analysis Goal? SamplePrep->CheckType Routine Routine Reaction Monitoring CheckType->Routine Speed/Cost FinalRelease Final Purity Release (>98% Required) CheckType->FinalRelease Accuracy MethodA Method A: C18 Standard (Phosphate pH 3.0) Routine->MethodA MethodB Method B: Phenyl-Hexyl (Ammonium Formate pH 4.5) FinalRelease->MethodB ImpurityCheck Critical Impurity Separation (2-Hydroxy & Regioisomers) MethodA->ImpurityCheck MethodB->ImpurityCheck ResultPass PASS: High Resolution Quantification Possible ImpurityCheck->ResultPass Method B (Rs > 3.0) ResultFail RISK: Co-elution False Purity Score ImpurityCheck->ResultFail Method A (Rs < 1.5)

Caption: Decision matrix for selecting HPLC methodology based on analysis goals (Routine Monitoring vs. Final Release).

Mechanism of Separation (Scientific Rationale)

To understand why Method B is superior, we must look at the molecular interactions.

  • 
    -
    
    
    
    Stacking:
    The pyridopyrimidine core is electron-deficient (heterocyclic aromatic). The Phenyl-Hexyl stationary phase provides electron-rich aromatic rings. This creates a specific donor-acceptor interaction that a C18 alkyl chain cannot replicate.
  • Halogen Selectivity: The 8-Bromo and 2-Chloro substituents increase the lipophilicity but also the polarizability of the molecule. Phenyl phases often show enhanced retention for brominated compounds compared to their chlorinated analogs, aiding in the separation of potential de-halogenated byproducts (e.g., if the 8-Br is accidentally reduced to 8-H).

  • pH Effect: At pH 4.5 (Method B), the pyridine nitrogen (pKa ~ 3-4) is partially ionized, while the 2-hydroxy impurity (tautomerizing to the amide form) remains neutral. This charge difference is better exploited on the Phenyl-Hexyl phase than on a C18 phase at pH 3.0, where both might be fully protonated or neutral depending on the exact pKa shifts caused by the halogens.

Self-Validating System Checks

To ensure Trustworthiness (E-E-A-T), every run must include these system suitability parameters:

  • Resolution Check: Inject a mixture of the parent compound and the 2-hydroxy impurity (synthesized by boiling a small aliquot of parent in water for 1 hour).

    
     must be > 2.0.
    
  • Sensitivity Check: Inject a 0.05% standard. S/N ratio must be > 10.

  • Blank Check: Inject pure diluent. No peaks > 0.05% area at the retention time of the main peak (confirms no carryover).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394627, 8-Bromo-2-chloropyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333–3336. Retrieved from [Link]

  • Advanced Materials Technologies (2023). HALO® Fused-Core® Particle Technology for HPLC Separation of Small Molecules. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.[1] Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Validating Regiochemistry: Substitution on 8-Bromo-2-chloropyrido[4,3-d]pyrimidine

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the synthesis of complex heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the synthesis of complex heterocyclic compounds, such as derivatives of the pyrido[4,3-d]pyrimidine scaffold, selective substitution reactions are often employed. However, the presence of multiple reactive sites can lead to the formation of regioisomers, necessitating robust analytical methods to confirm the exact position of substitution. This guide provides a comprehensive comparison of modern analytical techniques for validating the regiochemistry of substitution on 8-bromo-2-chloropyrido[4,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents.

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors and other targeted therapies. The 8-bromo-2-chloro substituted version of this scaffold presents two primary sites for nucleophilic aromatic substitution (SNAr), the C2 and C8 positions. The relative reactivity of these positions is influenced by the electronic properties of the fused pyridine and pyrimidine rings. Generally, in pyrimidine systems, the C2 and C4/C6 positions are more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.[1] However, the specific electronic environment of the pyrido[4,3-d]pyrimidine system and the nature of the attacking nucleophile can influence this selectivity.

The Challenge: Differentiating Between C2 and C8 Substitution

When 8-bromo-2-chloropyrido[4,3-d]pyrimidine is reacted with a nucleophile (Nu), two potential regioisomeric products can be formed:

  • Product A: Substitution at the C2 position.

  • Product B: Substitution at the C8 position.

Distinguishing between these two isomers is critical, as their biological activities can differ significantly. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling in providing definitive structural elucidation.

Comparative Analysis of Validation Techniques

ParameterNuclear Magnetic Resonance (NMR) SpectroscopySingle-Crystal X-ray CrystallographyComputational Modeling
Information Provided Connectivity of atoms (through-bond and through-space correlations), stereochemistry, and dynamic processes in solution.[2]Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing in the solid state.[2][3][4][5]Prediction of reaction pathways, relative energies of intermediates and transition states, and simulated NMR spectra.[6]
Sample Requirements Soluble sample (milligram quantities) in a suitable deuterated solvent.[2]High-quality single crystal (typically >20 µm).[4]No physical sample required, only the chemical structure.
Key Advantages Non-destructive, provides information about the molecule in solution, and can be used to study dynamic processes.Provides an unambiguous, direct visualization of the atomic arrangement.[3][7]Can predict reactivity and regioselectivity before a reaction is performed, aiding in experimental design.
Key Limitations Interpretation can be complex for molecules with overlapping signals. Regiochemistry determination may rely on subtle differences in chemical shifts or through-space correlations.Growing a suitable single crystal can be a significant bottleneck and is not always possible.[7]Predictions are theoretical and must be validated by experimental data. Accuracy depends on the level of theory and basis set used.

In-Depth Experimental Validation: A Multi-pronged NMR Approach

NMR spectroscopy is often the first and most powerful tool for elucidating the regiochemistry of substitution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a comprehensive picture of the molecular structure.

Key NMR Experiments for Regiochemical Assignment:
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide initial clues. Substitution at C2 will primarily affect the protons on the pyrimidine ring, while substitution at C8 will have a greater impact on the protons of the pyridine ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms directly attached to the substituent and those in the vicinity will be significantly altered.

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.[8][9][10]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for determining connectivity across multiple bonds (typically 2-4 bonds).[8][9][10][11] By observing correlations between the protons of the nucleophile and the carbons of the pyrido[4,3-d]pyrimidine core, the point of attachment can be definitively established. For instance, if the nucleophile is an amine with an N-H proton, an HMBC correlation from this proton to a carbon in the heterocyclic core would pinpoint the substitution site.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (1D NOE difference or 2D NOESY) detect through-space correlations between protons that are close to each other (< 5 Å).[12][13][14] This is particularly useful for confirming the proximity of the substituent to specific protons on the heterocyclic scaffold. For example, if substitution occurs at C2, an NOE may be observed between a proton on the substituent and the proton at C4 of the pyrimidine ring.

Experimental Protocol: 1D NOE Difference Experiment

This protocol outlines the steps for a selective 1D NOE difference experiment, a powerful technique for identifying through-space interactions.

NOE_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep Dissolve sample in deuterated solvent degas Degas sample to remove oxygen prep->degas setup Set up standard ¹H NMR experiment degas->setup select Select proton of interest for irradiation setup->select acquire_on Acquire spectrum with irradiation select->acquire_on acquire_off Acquire spectrum without irradiation select->acquire_off subtract Subtract 'off-resonance' from 'on-resonance' spectrum acquire_on->subtract acquire_off->subtract phase Phase the resulting difference spectrum subtract->phase integrate Integrate enhanced signals to quantify NOEs phase->integrate

Caption: Workflow for a 1D NOE difference experiment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Initial ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • Selection of Target Proton: Choose a well-resolved proton signal on the substituent that is expected to be in close proximity to the pyrido[4,3-d]pyrimidine core.

  • NOE Experiment Setup: Set up a selective 1D NOE experiment (e.g., selnogp on Bruker instruments). The pre-saturation pulse is applied at the frequency of the target proton.

  • Data Acquisition: Acquire the NOE difference spectrum. This involves subtracting a spectrum acquired with off-resonance irradiation from a spectrum acquired with on-resonance irradiation of the target proton.

  • Data Processing and Analysis: Process the resulting spectrum. Positive signals in the difference spectrum indicate protons that are spatially close to the irradiated proton. The magnitude of the NOE enhancement can provide qualitative information about the internuclear distance.

The Gold Standard: Single-Crystal X-ray Crystallography

When NMR data is ambiguous or a definitive, legally defensible structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[3][7] This technique provides a precise three-dimensional map of the electron density in a molecule, allowing for the unambiguous determination of atomic positions, bond lengths, and bond angles.[2][4][5]

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal of the compound.[7] This can often be a trial-and-error process involving the screening of various solvents and crystallization conditions.

Xray_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_refinement Structure Solution & Refinement purify Purify compound screen Screen solvents & conditions purify->screen grow Grow single crystal screen->grow mount Mount crystal on diffractometer grow->mount diffract Collect diffraction data mount->diffract solve Solve phase problem diffract->solve refine Refine atomic positions solve->refine validate Validate final structure refine->validate

Caption: General workflow for X-ray crystallography.

Predictive Power: Computational Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), can be a valuable tool for predicting the regioselectivity of SNAr reactions.[6] By calculating the energies of the transition states for nucleophilic attack at both the C2 and C8 positions, the more favorable reaction pathway can be predicted. Additionally, computational methods can be used to predict NMR chemical shifts, which can then be compared to experimental data to support a particular regioisomeric assignment.

Conclusion: An Integrated Approach for Unambiguous Validation

For the robust validation of the regiochemistry of substitution on 8-bromo-2-chloropyrido[4,3-d]pyrimidine, an integrated analytical approach is recommended. A comprehensive suite of NMR experiments, including ¹H, ¹³C, HSQC, HMBC, and NOE, will in most cases provide a definitive answer. When ambiguity remains, or for critical applications such as regulatory submissions, single-crystal X-ray crystallography provides the ultimate structural proof. Computational modeling serves as a valuable predictive tool to guide synthetic efforts and support experimental findings. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and accelerate the drug discovery process.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). Google Scholar.
  • Leveraging the HMBC to Facilitate Metabolite Identification. (2022, November 14). PubMed Central (PMC). Retrieved from [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy? Retrieved from [Link]

  • Brown, D. J., & Lee, T.-C. (1970). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-217. [Link]

  • ACD/Labs. (2008, July 3). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

  • Kolehmainen, E., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102. [Link]

  • Royal Society of Chemistry. (2015, April 15). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Selective NOE Experiments: noesy1d, roesy1d in TopSpin. (n.d.). Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Bellina, F., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(11), 4586-4595. [Link]

  • LibreTexts Chemistry. (2021, June 10). 4.5: Regiochemistry in Nucleophilic Substitution. Retrieved from [Link]

  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. (n.d.). Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR NOE experiment – 1.59 ppm. Retrieved from [Link]

  • ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586-4595. [Link]

  • Higashino, T., et al. (1970). Studies on 4-Chloropyrido [2, 3-d] pyrimidine and Pyrido [2, 3-d] pyrimidine. Chemical and Pharmaceutical Bulletin, 18(7), 1457-1464. [Link]

  • Kirchmair, J., et al. (2012). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648. [Link]

  • ETH Zurich, NMR Service. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Chloropyrido-pyrimidines

Topic: Mass spectrometry fragmentation patterns of chloropyrido-pyrimidines Content Type: Publish Comparison Guide Executive Summary & Technical Context Chloropyrido-pyrimidines (CPPs), particularly 4-chloropyrido[2,3-d]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of chloropyrido-pyrimidines Content Type: Publish Comparison Guide

Executive Summary & Technical Context

Chloropyrido-pyrimidines (CPPs), particularly 4-chloropyrido[2,3-d]pyrimidine and its regioisomers, are critical electrophilic scaffolds in the synthesis of kinase inhibitors (e.g., CDK, PI3K inhibitors).[1] Their high reactivity, driven by the electron-deficient pyrimidine ring, makes them prone to hydrolysis and nucleophilic displacement, creating a challenge for analytical stability.

This guide objectively compares the mass spectrometric (MS) behavior of CPPs under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and differentiates between regioisomers (2-chloro vs. 4-chloro) . It provides a self-validating protocol to distinguish structural isomers based on specific fragmentation pathways (RDA cleavage vs. substituent loss).

Comparative Analysis: Ionization & Isomer Differentiation

A. Performance Matrix: EI vs. ESI

The choice of ionization source dictates the fragmentation "fingerprint." EI provides structural rigidity data (radical cations), while ESI (collision-induced dissociation, CID) highlights proton affinity and labile functional group loss.

FeatureElectron Ionization (EI) - 70 eV Electrospray Ionization (ESI) - CID
Primary Ion Type Radical Cation (

)
Protonated Molecule (

)
Dominant Chlorine Loss Radical Loss (

)
: Generates even-electron cation (

).
Neutral Loss (HCl) : Generates cation (

) via proton transfer.
Ring Cleavage High energy Retro-Diels-Alder (RDA) dominant.Sequential loss of neutrals (HCN, CO) dominant.
Isotopic Pattern Distinct 3:1 (

) ratio visible in molecular ion.
Ratio preserved in parent; often lost in MS/MS if HCl is ejected.
Application Library matching, impurity identification.PK/PD studies, metabolite ID, trace analysis.
B. Regioisomeric Differentiation (The "Product" Comparison)

Distinguishing 4-chloropyrido[2,3-d]pyrimidine (Target A) from 2-chloropyrido[2,3-d]pyrimidine (Target B) is a common QC challenge.

  • Target A (4-Chloro): The C4 position is highly electrophilic due to the adjacent ring nitrogens (N3 and N1). In MS/MS, the C-Cl bond is weaker, leading to rapid loss of Cl/HCl at lower collision energies (CE).

  • Target B (2-Chloro): The C2 position is flanked by N1 and N3 but is sterically and electronically distinct. It often retains the chlorine atom longer, favoring ring opening (loss of HCN) before chlorine loss.

Mechanistic Deep Dive: Causality of Fragmentation

To interpret the spectra accurately, one must understand the why behind the peaks.

The "Ortho-Effect" in ESI-CID

In protonated CPPs, the site of protonation is typically N1 or N3 (pyrimidine ring).

  • Mechanism: The protonated nitrogen facilitates a 1,3-proton transfer to the chlorine atom (if spatially accessible), weakening the C-Cl bond.

  • Outcome: Elimination of neutral HCl (36 Da) to form a stable fused azine cation. This is the "diagnostic transition" for 4-chloro isomers.

Pyrimidine Ring Unzipping (RDA)

Following the loss of the halogen, the heterocyclic core destabilizes.

  • Pathway: The pyrimidine ring undergoes Retro-Diels-Alder cleavage.

  • Fragment: Loss of HCN (27 Da) is the hallmark of the pyrimidine moiety. If the pyridine ring fragments, C2H2 (Acetylene, 26 Da) loss is observed, but this is rare in soft ionization.

Self-Validating Experimental Protocol

Objective: Establish a robust LC-MS/MS method that self-confirms the identity of a chloropyrido-pyrimidine scaffold.

Step 1: In-Source Stability Check (Pre-Validation)
  • Action: Infuse the sample at 10 µL/min in 50:50 ACN:H2O (0.1% Formic Acid).

  • Validation: Monitor the ratio of

    
     to 
    
    
    
    .
  • Fail Criteria: If

    
     intensity > 50% of parent at Cone Voltage < 20V, the compound is degrading in-source (hydrolysis artifact). Adjust desolvation temp < 350°C. 
    
Step 2: Energy-Resolved MS/MS (ER-MS)
  • Action: Ramp Collision Energy (CE) from 10 to 60 eV in 5 eV increments.

  • Causality: Different bonds break at different energies. The C-Cl bond is the "fuse."

  • Data Collection: Plot Intensity vs. CE for parent and fragments.

    • 4-Chloro isomer:

      
       (energy for 50% fragmentation) is typically lower  (~15-20 eV).
      
    • 2-Chloro isomer:

      
       is typically higher  (~25-30 eV).
      
Step 3: The "Chlorine Filter" Logic
  • Action: Acquire MS1 scan in Profile mode.

  • Validation: Confirm the isotopic envelope.

    • 
       X (100%)
      
    • 
       X+2 (33%)
      
  • Self-Check: If the X+2 peak is absent in the MS/MS product ion spectrum, the fragment no longer contains Chlorine . This confirms the specific loss pathway (e.g.,

    
    ).
    

Visualization: Fragmentation Pathway[2][3][4][5]

The following diagram illustrates the ESI-MS/MS fragmentation pathway for 4-chloropyrido[2,3-d]pyrimidine , highlighting the critical branching points.

CPP_Fragmentation M_Protonated [M+H]+ m/z 166/168 (Parent) M_Minus_HCl [M+H - HCl]+ m/z 130 (Base Peak) M_Protonated->M_Minus_HCl Loss of HCl (36 Da) Low CE (15 eV) M_Hydrolyzed [M-Cl+OH]+ m/z 148 (Hydroxy-derivative) M_Protonated->M_Hydrolyzed In-source Hydrolysis (+H2O, -HCl) M_Minus_Cl [M - Cl•]+ m/z 131 (Radical Cation) M_Protonated->M_Minus_Cl Homolytic Cleavage (Rare in ESI) M_Minus_HCl_HCN [m/z 130 - HCN]+ m/z 103 (Pyridine Core) M_Minus_HCl->M_Minus_HCl_HCN Loss of HCN (27 Da) Ring Opening

Caption: ESI-CID fragmentation pathway of 4-chloropyrido[2,3-d]pyrimidine. The solid black arrow indicates the primary diagnostic pathway (Loss of HCl).

Data Summary: Characteristic Ions

The following table summarizes the theoretical m/z values for a generic 4-chloropyrido[2,3-d]pyrimidine (


, MW 165.58) analysis.
Fragment IdentityFormulam/z (Monoisotopic)Relative Abundance (ESI)Diagnostic Utility
Parent Ion

166.0 / 168.0100% (at 0 eV)Confirms MW & Cl pattern.
Dehydrohalogenation

130.0Base Peak (at 20 eV)Confirms labile 4-Cl.
Ring Cleavage 1

103.040-60%Loss of HCN from pyrimidine.
Ring Cleavage 2

77.010-20%Loss of second HCN/CN.
Hydrolysis Artifact

148.0VariableIndicates wet solvents or old sample.

References

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969).[2] Pyridopyrimidines.[1][3][2][4][5] Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.[2] Journal of the Chemical Society B: Physical Organic. Link

  • Salem, M. A. I., et al. (2014).[1][6] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link

  • Beres, M., et al. (2025). Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system. Rapid Communications in Mass Spectrometry. Link

  • SciFinder/SpectraBase . Mass Spectrum of Pyrido[2,3-d]pyrimidine derivatives. Link

Sources

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